molecular formula C23H29N3O4 B8503745 Ethyl 4-[[6-(4-hydroxy-1-piperidyl)-3-methyl-pyridine-2-carbonyl]amino]-3,5-dimethyl-benzoate

Ethyl 4-[[6-(4-hydroxy-1-piperidyl)-3-methyl-pyridine-2-carbonyl]amino]-3,5-dimethyl-benzoate

Cat. No. B8503745
M. Wt: 411.5 g/mol
InChI Key: OWUHDTVMENUXMW-UHFFFAOYSA-N
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Patent
US08642768B2

Procedure details

To a solution of ethyl 4-[[6-[4-(tert-butyl(dimethyl)silyl)oxy-1-piperidyl]-3-methyl-pyridine-2-carbonyl]amino]-3,5-dimethyl-benzoate (342 mg, 0.650 mmol) in THF (4 ml) is added Bu4NF 1.0 M in THF (0.975 ml, 0.975 mmol) at 0° C. The reaction mixture is gradually warmed to ambient temperature. After 12 hours, the reaction mixture is diluted with ice-water and extracted with ethyl acetate. The organic layers are combined, dried over sodium sulfate, filtered, and concentrated under reduced pressure to give a residue. The residue is purified by flash chromatography (silica gel) over a gradient using 0-40% ethyl acetate in hexanes to afford the title compound (223 mg, 83.3%). Mass spectrum (m/z): 412.2 (M+1).
Name
ethyl 4-[[6-[4-(tert-butyl(dimethyl)silyl)oxy-1-piperidyl]-3-methyl-pyridine-2-carbonyl]amino]-3,5-dimethyl-benzoate
Quantity
342 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Name
Quantity
0.975 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
83.3%

Identifiers

REACTION_CXSMILES
[Si]([O:8][CH:9]1[CH2:14][CH2:13][N:12]([C:15]2[N:20]=[C:19]([C:21]([NH:23][C:24]3[C:34]([CH3:35])=[CH:33][C:27]([C:28]([O:30][CH2:31][CH3:32])=[O:29])=[CH:26][C:25]=3[CH3:36])=[O:22])[C:18]([CH3:37])=[CH:17][CH:16]=2)[CH2:11][CH2:10]1)(C(C)(C)C)(C)C.[N+](CCCC)(CCCC)(CCCC)CCCC.[F-]>C1COCC1>[OH:8][CH:9]1[CH2:14][CH2:13][N:12]([C:15]2[N:20]=[C:19]([C:21]([NH:23][C:24]3[C:25]([CH3:36])=[CH:26][C:27]([C:28]([O:30][CH2:31][CH3:32])=[O:29])=[CH:33][C:34]=3[CH3:35])=[O:22])[C:18]([CH3:37])=[CH:17][CH:16]=2)[CH2:11][CH2:10]1 |f:1.2|

Inputs

Step One
Name
ethyl 4-[[6-[4-(tert-butyl(dimethyl)silyl)oxy-1-piperidyl]-3-methyl-pyridine-2-carbonyl]amino]-3,5-dimethyl-benzoate
Quantity
342 mg
Type
reactant
Smiles
[Si](C)(C)(C(C)(C)C)OC1CCN(CC1)C1=CC=C(C(=N1)C(=O)NC1=C(C=C(C(=O)OCC)C=C1C)C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](CCCC)(CCCC)(CCCC)CCCC.[F-]
Name
Quantity
4 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
0.975 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
ice water
Quantity
0 (± 1) mol
Type
solvent
Smiles

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give a residue
CUSTOM
Type
CUSTOM
Details
The residue is purified by flash chromatography (silica gel) over a gradient

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
OC1CCN(CC1)C1=CC=C(C(=N1)C(=O)NC1=C(C=C(C(=O)OCC)C=C1C)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 223 mg
YIELD: PERCENTYIELD 83.3%
YIELD: CALCULATEDPERCENTYIELD 83.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.